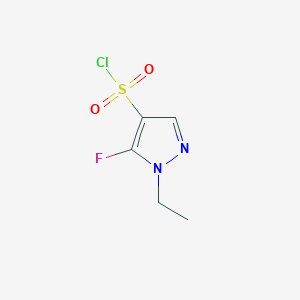
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, commonly known as CAY10512, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antitumor Agents
The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins (HSCs) derived from benzothiazole and nitrobenzamide frameworks have shown significant potential in targeting hypoxic tumor cells. These compounds, including derivatives like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrate selective toxicity towards hypoxic cells, a characteristic beneficial for antitumor strategies. Such compounds exhibit varying levels of cytotoxicity under aerobic and hypoxic conditions, highlighting their potential as targeted antitumor agents (Palmer et al., 1996).
Antibacterial Activity
Benzothiazole derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa. These studies have identified compounds with significant antibacterial properties, showcasing the potential of benzothiazole derivatives in developing new antibacterial agents. The structural modification of these compounds has been a key focus to enhance their biological activity and optimize their efficacy against specific bacterial targets (Gupta, 2018).
Heterocyclic Chemistry and Solid-State Synthesis
Research into the use of chloro-fluoro-nitrobenzoic acid derivatives as building blocks for solid-phase synthesis has expanded the toolkit for constructing various heterocyclic scaffolds. These multireactive compounds are instrumental in generating diverse libraries of nitrogenous heterocycles, which are crucial in drug discovery and development. The ability to efficiently synthesize benzimidazoles, benzotriazoles, and other heterocycles from these building blocks underscores their significance in medicinal chemistry and materials science (Křupková et al., 2013).
Electochemical Studies and Crystal Engineering
Electrochemical studies of benzoxazole compounds, including nitrobenzamide derivatives, have provided insights into their electrochemical behaviors and potential applications in various analytical and synthetic contexts. These studies contribute to our understanding of the redox properties of these compounds and their utility in developing sensitive and rapid detection methods for chemical analyses. Additionally, crystal engineering research has explored the formation of molecular tapes and networks through hydrogen and halogen bonding, furthering the understanding of molecular interactions and crystal design principles (Zeybek et al., 2009; Saha et al., 2005).
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-6-7-10(16)13-12(8)17-15(23-13)18-14(20)9-4-2-3-5-11(9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMWXSMJPBDGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)


![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)



![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)